molecular formula C5H12ClNS2 B13860739 2-(1,2-Dithiolan-3-yl)ethan-1-amine Hydrochloride

2-(1,2-Dithiolan-3-yl)ethan-1-amine Hydrochloride

Cat. No.: B13860739
M. Wt: 185.7 g/mol
InChI Key: OJEKOEYTTKOFNB-UHFFFAOYSA-N
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Description

2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride is a compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride typically involves the formation of the dithiolane ring followed by the introduction of the ethylamine group. One common method involves the reaction of a suitable dithiol with an ethyleneamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the sulfur atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the dithiolane ring, forming simpler sulfur-containing compounds.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler thiol or sulfide compounds.

    Substitution: Various substituted amines or halides.

Scientific Research Applications

2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride involves its interaction with various molecular targets. The dithiolane ring can interact with metal ions and proteins, potentially modulating their activity. This compound may also act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride is unique due to its specific combination of the dithiolane ring and the ethylamine group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C5H12ClNS2

Molecular Weight

185.7 g/mol

IUPAC Name

2-(dithiolan-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H11NS2.ClH/c6-3-1-5-2-4-7-8-5;/h5H,1-4,6H2;1H

InChI Key

OJEKOEYTTKOFNB-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCN.Cl

Origin of Product

United States

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